

Comprehensive Technical Profile of KX2-361

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Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

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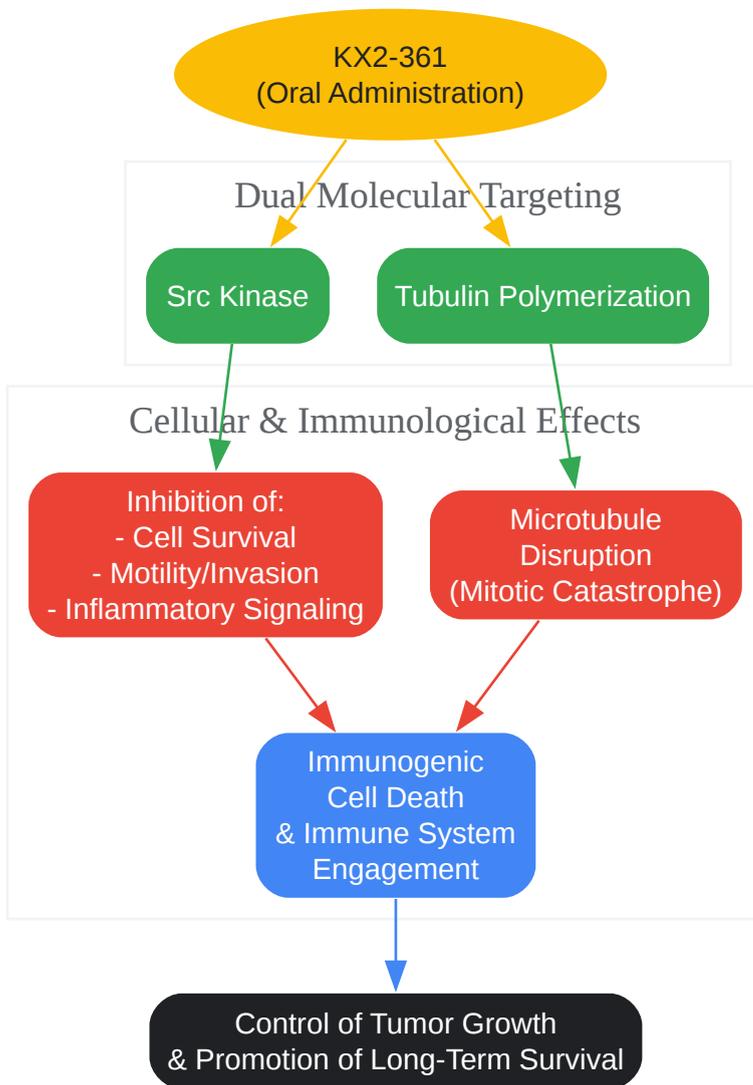
Compound Overview and Chemical Properties

KX2-361 is characterized as a first-in-class, orally administered agent with a unique dual mechanism of action. Its core chemical properties are summarized below.

- **IUPAC Name:** (Not fully specified in available literature)
- **CAS Number:** 897016-26-1 [1]
- **Molecular Formula:** C₂₄H₂₄FN₃O₂ [1]
- **Molecular Weight:** 405.46 g/mol [1]
- **SMILES:** C(C(NCC1=CC(F)=CC=C1)=O)C=2C=CC(C3=CC=C(C=C3)N4CCOCC4)=CN2 [1]
- **Solubility:** 8.75 mg/mL in DMSO (21.58 mM); sonication is recommended [1].

Detailed Mechanism of Action: Dual Src/Tubulin Inhibition

The therapeutic rationale for **KX2-361** stems from its simultaneous targeting of two critical nodes in cancer cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional consequences.



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KX2-361's dual mechanism disrupts key cancer processes and engages the immune system.

Rationale for Target Selection:

- **Src Kinase:** Src is a non-receptor tyrosine kinase that functions as a central downstream intermediary for multiple receptor tyrosine kinases (RTKs) frequently aberrantly activated in GBM, such as EGFR [2]. Its hyperactivation promotes tumor progression, invasiveness, and sustains a pro-inflammatory tumor microenvironment [2].
- **Tubulin:** Microtubules are critical components of the cell cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a validated anti-cancer strategy that leads to cell cycle arrest and death through mitotic catastrophe.

Preclinical Experimental Evidence

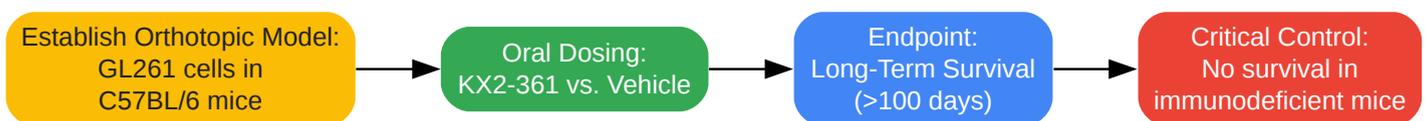
In Vitro Methodologies and Findings

Key Experimental Protocols:

- **Cell Viability/Proliferation Assays:** Studies employed standard assays (e.g., MTT, MTS) to determine the concentration of **KX2-361** required to inhibit 50% of cell growth (GI₅₀) in a panel of human and murine glioma cell lines, including GL261 [3].
- **Western Blot Analysis:** Used to confirm the compound's mechanism of action. Cells were treated with **KX2-361**, lysed, and proteins were separated by SDS-PAGE. Membranes were probed with antibodies against phosphorylated Src (Tyr⁴¹⁶) to demonstrate inhibition of Src autophosphorylation [3].
- **Immunofluorescence Microscopy:** Glioma cells treated with **KX2-361** were fixed, permeabilized, and stained with antibodies against α -tubulin, followed by a fluorescent secondary antibody. Visualization by confocal microscopy confirmed the disruption of microtubule networks, providing direct evidence of tubulin binding and inhibition [3].

In Vivo Efficacy in a Syngeneic Orthotopic Model

The primary in vivo evidence for **KX2-361**'s efficacy comes from a murine model using immunocompetent C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is summarized below.



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*In vivo workflow established **KX2-361** efficacy and immune dependence.*

Critical Finding on Immune Dependence: A pivotal experiment involved repeating the therapeutic study in immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the efficacy of **KX2-361** is not solely due to its direct cytotoxic effects but requires a functional adaptive

immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or modulates the tumor microenvironment to enable immune-mediated clearance.

Quantitative Data Summary

The table below consolidates key quantitative information from preclinical studies.

Parameter	Value / Finding	Context / Model	Source
Molecular Weight	405.46 g/mol	Chemical property	[1]
Aqueous Solubility	8.75 mg/mL (21.58 mM)	In DMSO; sonication recommended	[1]
In Vivo Efficacy	Long-term survival	Orthotopic GL261 in C57BL/6 mice	[3]
Blood-Brain Barrier (BBB)	Readily crosses	Preclinical mouse model	[3]
Key Dependency	Functional immune system	No survival in immunodeficient mice	[3]

Research Context and Significance

Positioning within GBM Therapeutic Challenges

KX2-361 addresses several core challenges in GBM therapy:

- **BBB Penetration:** Its oral bioavailability and demonstrated ability to cross the BBB are significant advantages over many other small-molecule investigational drugs [3].
- **Overcoming Redundancy:** By inhibiting two distinct targets (Src and tubulin) simultaneously, **KX2-361** may help overcome the signaling redundancy and adaptive resistance that often plagues single-target therapies in genetically heterogeneous tumors like GBM [2] [4].

- **Harnessing the Immune System:** The immune-dependent nature of its efficacy is particularly noteworthy. GBM is a highly immunosuppressive tumor, and any agent that can productively engage the immune system represents a promising therapeutic avenue [5].

Comparison with Other Investigational Approaches

Research into targeted therapies for GBM is extensive. The table below contrasts **KX2-361** with other representative investigational approaches.

Therapeutic Approach	Example Compound(s)	Key Target(s)	Proposed Advantage	Stage (for GBM)
Dual Src/Tubulin Inhibitor	KX2-361	Src, Tubulin	Oral; BBB penetration; dual mechanism; immune engagement	Preclinical
Src Inhibitors	Dasatinib, UM-164	Src, other SFKs	Target invasion & microenvironment	Clinical Trials (largely unsuccessful due to efflux) [2]
ALK Inhibitors	Crizotinib, Alectinib	ALK	Actionable in ALK-altered tumors	Clinical Trials (combination therapy) [4]
Metabolic Therapy	Ketogenic Diet / Fasting Mimetics	Systemic Metabolism	Target core metabolic vulnerabilities	Preclinical / Early Clinical [6]
Immunotherapy	Immune Checkpoint Inhibitors	PD-1, CTLA-4	Direct immune activation	Clinical Trials (limited success in GBM) [5]

Future Directions and Research Applications

For the research community, the **KX2-361** story highlights several actionable pathways for further investigation:

- **Mechanism of Immune Activation:** Detailed studies are needed to elucidate the exact immunogenic mechanisms. This includes analyzing changes in tumor-infiltrating lymphocyte (TIL) populations, cytokine profiles, and antigen presentation following treatment.
- **Combination Strategies:** Logical next steps include combining **KX2-361** with standard-of-care temozolomide (TMZ), radiotherapy, or immunomodulatory agents (e.g., immune checkpoint inhibitors) to assess potential synergistic effects.
- **Biomarker Development:** Identifying predictive biomarkers for response is crucial. This could involve assessing baseline levels of Src activation or specific tubulin isotypes in patient-derived models.
- **Advanced Model Testing:** Efficacy should be further validated in patient-derived xenograft (PDX) models or organoids, which better recapitulate the inter- and intra-tumoral heterogeneity of human GBM [5].

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